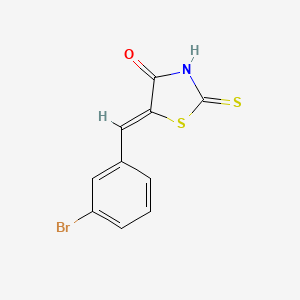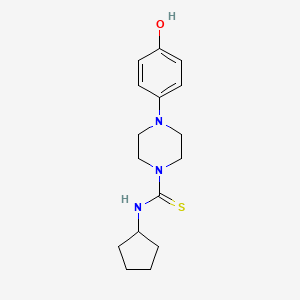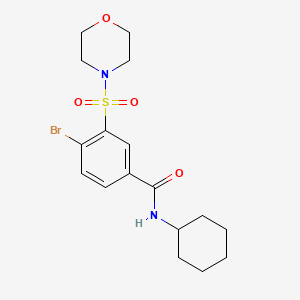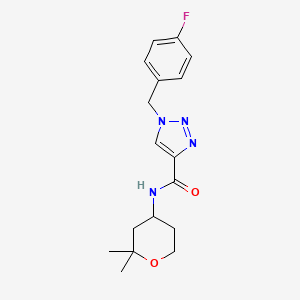
4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a substrate for the detection of esterase activity in biological samples. The synthesis method of this compound is complex, but it has been successfully synthesized using various methods.
作用机制
The mechanism of action of 4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate involves the hydrolysis of the ester bond by esterases. Upon hydrolysis, the nitrophenyl group is released, which produces a yellow color that can be detected using spectrophotometry. The rate of hydrolysis is directly proportional to the esterase activity in the sample, making it a useful tool for the detection of esterase activity.
Biochemical and Physiological Effects
This compound is a relatively safe compound that does not have any known significant biochemical or physiological effects. However, it should be handled with care as it is a toxic compound and can cause skin and eye irritation upon contact.
实验室实验的优点和局限性
One of the main advantages of using 4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate as a substrate for esterase activity is its high sensitivity and specificity. It is a colorimetric substrate that produces a yellow product upon hydrolysis, allowing for easy detection of esterase activity. However, one of the main limitations of using this compound is its relatively short half-life. The yellow product produced upon hydrolysis is unstable and can rapidly degrade, making it difficult to accurately measure esterase activity over time.
未来方向
There are several future directions for research involving 4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate. One potential area of research is the development of more stable colorimetric substrates for the detection of esterase activity. Another potential area of research is the application of this compound in the detection of other enzymes, such as lipases and proteases. Additionally, the use of this compound in the development of biosensors for the detection of esterase activity in vivo is an area of active research.
合成方法
The synthesis of 4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is a multi-step process that involves the reaction of several reagents. The most commonly used method for synthesizing this compound involves the reaction of 4-nitrophenol with tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product.
科学研究应用
4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate has numerous scientific research applications. One of the most common applications of this compound is as a substrate for the detection of esterase activity in biological samples. Esterases are enzymes that catalyze the hydrolysis of esters, and their activity is often used as a biomarker for various diseases. This compound is a colorimetric substrate that produces a yellow product upon hydrolysis, allowing for easy detection of esterase activity.
属性
IUPAC Name |
(4-nitrophenyl) 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F11NO5/c13-8(10(16,17)18,29-12(22,23)9(14,15)11(19,20)21)7(25)28-6-3-1-5(2-4-6)24(26)27/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUGEBWRJPUIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6021282.png)

![2-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6021294.png)


![5-(4-fluorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021310.png)

![ethyl [(5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B6021316.png)
![1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6021322.png)
![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6021328.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6021354.png)
![methyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B6021361.png)
![4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)